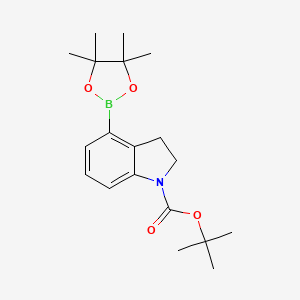

叔丁基 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吲哚-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate” is a chemical compound with the molecular formula C16H30BNO4 . It’s an important intermediate in many biologically active compounds .

Synthesis Analysis

This compound can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another synthesis method involves the use of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane) .Molecular Structure Analysis

The structure of this compound has been confirmed by FTIR, 1 H and 13 C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.22 and a molecular formula of C16H30BNO4 . It has a predicted boiling point of 358.8±35.0 °C and a melting point of 60-65°C . The compound is solid at room temperature and has a density of 1.03 .科学研究应用

Medicinal Chemistry and Drug Development

Overview: This compound serves as a valuable intermediate in the synthesis of biologically active molecules. Researchers often use it to create novel pharmaceutical agents.

Applications:- Crizotinib : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate plays a crucial role in the synthesis of crizotinib, an FDA-approved tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) with ALK or ROS1 gene rearrangements . Crizotinib inhibits the activity of ALK and ROS1 kinases, thereby suppressing tumor growth.

Organic Synthesis

Overview: Organic chemists utilize this compound as a versatile building block due to its boron-containing moiety. It participates in various reactions, including Suzuki-Miyaura cross-coupling reactions.

Applications:- Suzuki-Miyaura Coupling : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can be coupled with aryl or heteroaryl halides using palladium catalysts. This reaction allows the introduction of diverse aryl groups into the molecule, enabling the synthesis of complex organic compounds .

Boron-Containing Ligands

Overview: The boron atom in this compound makes it an attractive candidate for ligand design. It can coordinate with transition metals, leading to interesting applications.

Applications:- Catalysis : Researchers explore the use of this compound as a ligand in transition metal-catalyzed reactions. For instance, it can form complexes with palladium, rhodium, or iridium, enhancing their catalytic activity in various transformations .

Chemical Biology

Overview: Understanding biological processes often involves the use of small molecules as probes.

Applications:- Chemical Probes : Researchers may employ this compound as a chemical probe to study specific biological targets. Its boron-containing structure allows for selective labeling and tracking within cells .

安全和危害

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It is known to be involved in the suzuki-miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Biochemical Pathways

The compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

As an intermediate, it plays a crucial role in the synthesis of various biologically active compounds .

Action Environment

It is known that the compound should be stored in a cool place (0-10°c) to avoid heating .

属性

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLQPCDEHQJZLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736132 |

Source

|

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate | |

CAS RN |

1235451-62-3 |

Source

|

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B580980.png)